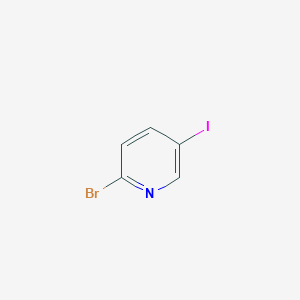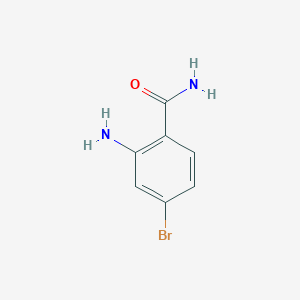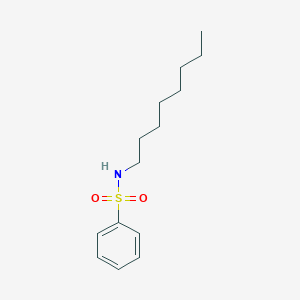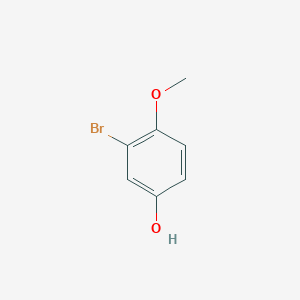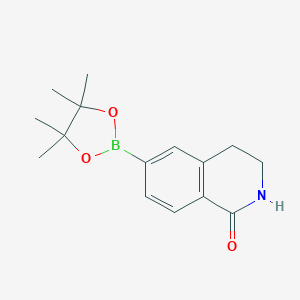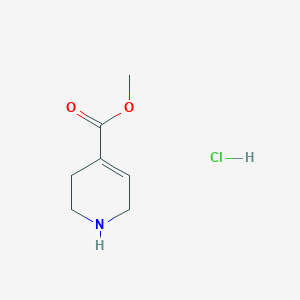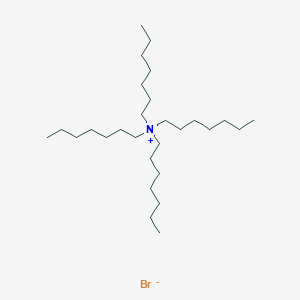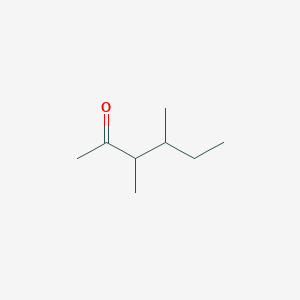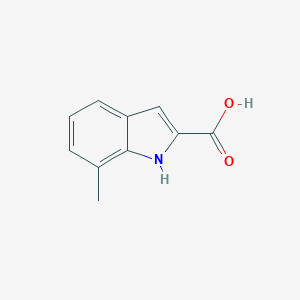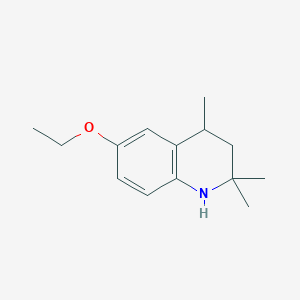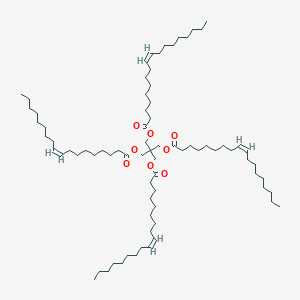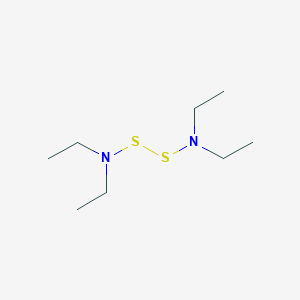
N,N'-Dithiobisdiethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Dithiobisdiethylamine, also known as DTDA, is a chemical compound that has been widely used in scientific research. It is a versatile compound that has found applications in various fields, including biochemistry, pharmacology, and materials science. DTDA is a small molecule that can form stable complexes with metals, making it a useful tool for studying metal-binding proteins and enzymes.
Mécanisme D'action
N,N'-Dithiobisdiethylamine forms stable complexes with metals by coordinating with the metal ions through its sulfur atoms. The resulting metal-N,N'-Dithiobisdiethylamine complex can then interact with metal-binding proteins and enzymes, affecting their structure and function. N,N'-Dithiobisdiethylamine has been shown to inhibit the activity of metalloproteins by binding to their metal ions, leading to a decrease in their catalytic activity.
Effets Biochimiques Et Physiologiques
N,N'-Dithiobisdiethylamine has been shown to have various biochemical and physiological effects. It can induce oxidative stress by generating reactive oxygen species, leading to cell damage and death. N,N'-Dithiobisdiethylamine has also been shown to affect the expression of genes involved in metal homeostasis and oxidative stress response. In addition, N,N'-Dithiobisdiethylamine has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-Dithiobisdiethylamine has several advantages as a metal chelator for lab experiments. It forms stable complexes with metals, allowing for the study of metal-binding proteins and enzymes. N,N'-Dithiobisdiethylamine is also soluble in water and organic solvents, making it easy to handle and use in experiments. However, N,N'-Dithiobisdiethylamine has some limitations. It can generate reactive oxygen species, leading to cell damage and death, which can affect the results of experiments. In addition, N,N'-Dithiobisdiethylamine can also affect the activity of non-metalloproteins, leading to potential off-target effects.
Orientations Futures
There are several future directions for research on N,N'-Dithiobisdiethylamine. One area of research is the development of N,N'-Dithiobisdiethylamine-based therapeutics for various diseases, including cancer and neurodegenerative disorders. Another area of research is the study of the effects of N,N'-Dithiobisdiethylamine on metal homeostasis and oxidative stress response in different organisms, including humans. Additionally, the development of new metal chelators based on N,N'-Dithiobisdiethylamine can lead to the discovery of new metal-binding proteins and enzymes, providing new insights into the role of metals in biological systems.
Méthodes De Synthèse
N,N'-Dithiobisdiethylamine can be synthesized by reacting diethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents. The purity of N,N'-Dithiobisdiethylamine can be determined by various analytical techniques, including thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N,N'-Dithiobisdiethylamine has been widely used in scientific research as a metal chelator. It can form stable complexes with metals such as copper, zinc, and iron, making it a useful tool for studying metal-binding proteins and enzymes. N,N'-Dithiobisdiethylamine has been used in studies on the structure and function of metalloproteins, including cytochrome c oxidase, superoxide dismutase, and carbonic anhydrase. N,N'-Dithiobisdiethylamine has also been used to study the role of metals in biological systems, such as the transport and storage of iron in the body.
Propriétés
Numéro CAS |
15575-30-1 |
|---|---|
Nom du produit |
N,N'-Dithiobisdiethylamine |
Formule moléculaire |
C8H20N2S2 |
Poids moléculaire |
208.4 g/mol |
Nom IUPAC |
N-(diethylaminodisulfanyl)-N-ethylethanamine |
InChI |
InChI=1S/C8H20N2S2/c1-5-9(6-2)11-12-10(7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
REOGMQUIPSUVSU-UHFFFAOYSA-N |
SMILES |
CCN(CC)SSN(CC)CC |
SMILES canonique |
CCN(CC)SSN(CC)CC |
Autres numéros CAS |
15575-30-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



